molecular formula C10H10N2O B3041883 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one CAS No. 400819-99-0

3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one

Cat. No.: B3041883
CAS No.: 400819-99-0
M. Wt: 174.2 g/mol
InChI Key: FTLQNFDLQJSQKY-UHFFFAOYSA-N
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Description

3-Methyl-3H-benzo[d][1,2]diazepin-4(5H)-one (CAS: 400819-99-0 ) is a seven-membered heterocyclic compound featuring a fused benzene ring and a diazepinone core. The molecule contains two nitrogen atoms at positions 1 and 2 of the diazepine ring, with a methyl substituent at position 2. The compound is commercially available with high purity (99+%) and serves as a key intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-methyl-5H-2,3-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-10(13)6-8-4-2-3-5-9(8)7-11-12/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLQNFDLQJSQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetoacetic ester in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodiazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various substituents on the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one involves its interaction with specific molecular targets in the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrimido[4,5-e][1,4]diazepin-4(5H)-ones
  • Example: 2-Amino-6,7,8,9-tetrahydro-6-phenethyl-3H-pyrimido[4,5-e][1,4]diazepin-4(5H)-one Structural Difference: Incorporates a pyrimidine ring fused to the diazepinone system. Synthesis: Achieved via multi-step condensation reactions involving pyrimidine precursors and phenethyl groups .
Benzo[b]pyrano[2,3-e][1,4]diazepinones
  • Example: 3-Amino-12-methyl-1H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e][1,4]diazepin-4(6H)-one Structural Difference: Features a pyran ring fused to the diazepinone core. Biological Activity: Demonstrates cytotoxic activity against cancer cell lines . Synthesis: Synthesized via refluxing with amino compounds (e.g., ethylenediamine) in ethanol, followed by crystallization .
5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones
  • Example: Substituted benzotriazepinones Structural Difference: Replaces the diazepinone’s seven-membered ring with a triazepine system. Biological Activity: Explored in medicinal chemistry for CNS-targeting applications, though distinct from diazepinones in receptor affinity .

Functional Group and Substituent Variations

3H-Benzo[e][1,4]diazepin-5(4H)-one (CAS: 40078-07-7)
  • Structural Difference: The diazepinone ring is fused at the [e] position of the benzene ring, altering spatial conformation.
Benzothiazepin-4(5H)-ones
  • Example: (Z)-3-(3,4-Dimethoxybenzyl)-1,5-benzothiazepin-4(5H)-one Structural Difference: Replaces one nitrogen atom with sulfur, forming a thiazepinone. Biological Relevance: Thiazepine derivatives are studied for antimicrobial and anti-inflammatory activities .

Biological Activity

3-Methyl-3H-benzo[d][1,2]diazepin-4(5H)-one (CAS: 400819-99-0) is a heterocyclic compound belonging to the benzodiazepine class, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10N2O
  • Molar Mass : 174.2 g/mol
  • Density : 1.17 g/cm³ (predicted)
  • Boiling Point : 303.5 °C (predicted)
  • pKa : 0.51 (predicted)

This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors, particularly the GABA_A receptor. Similar compounds in its class have demonstrated the following mechanisms:

  • Binding Affinity : The compound binds to the GABA_A receptor, enhancing GABAergic transmission, which leads to anxiolytic and sedative effects.
  • Hydrogen Bonding and π-π Stacking : The unique structure allows for effective interaction with proteins via hydrogen bonds and π-π stacking interactions, influencing various biochemical pathways related to neurotransmission and metabolism .

Pharmacological Effects

Research indicates that this compound may possess several pharmacological activities:

  • Anxiolytic Properties : Similar benzodiazepines are known for their efficacy in reducing anxiety symptoms.
  • Sedative Effects : The compound may induce sedation by modulating GABA_A receptor activity.
  • Anticonvulsant Activity : Potential applications in seizure management have been explored due to its structural similarities with established anticonvulsants.

Antimicrobial Activity

Preliminary studies have suggested that compounds related to this compound exhibit significant antibacterial activity against various strains:

CompoundBacterial Strains TestedActivity Observed
This compoundE. coli, S. aureusModerate activity noted in preliminary tests
Other Benzodiazepine DerivativesVarious Gram-positive and Gram-negative strainsNo significant antibacterial properties at tested concentrations

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodiazepine derivatives, including this compound:

  • Cytotoxicity Studies : A study assessed the cytotoxic effects on cancer cell lines (HeLa and U87). While some derivatives showed selective cytotoxicity towards cancer cells, further investigation into the specific effects of 3-methyl derivatives is warranted .
  • Enzyme Inhibition : Research has indicated potential enzyme inhibition properties that could be beneficial in metabolic disorders, although specific data on this compound remains limited.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one
Reactant of Route 2
3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one

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